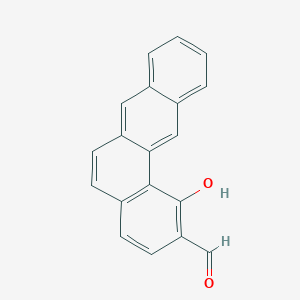
1-Hydroxytetraphene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxytetraphene-2-carbaldehyde is a chemical compound belonging to the class of aromatic aldehydes It is characterized by the presence of a hydroxyl group and an aldehyde group attached to a tetraphene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxytetraphene-2-carbaldehyde typically involves the formylation of tetraphene derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group into the tetraphene ring. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation processes using automated reactors and optimized reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxytetraphene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or neutral conditions.
Major Products:
Oxidation: 1-Hydroxytetraphene-2-carboxylic acid.
Reduction: 1-Hydroxytetraphene-2-methanol.
Substitution: Various substituted tetraphene derivatives.
Scientific Research Applications
1-Hydroxytetraphene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-Hydroxytetraphene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with biological molecules, influencing their function. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can affect its binding affinity and specificity.
Comparison with Similar Compounds
- 1-Hydroxy-2-naphthaldehyde
- 1-Hydroxy-3-methylanthracene-2-carbaldehyde
- 1-Hydroxy-4-phenylphenanthrene-2-carbaldehyde
Comparison: 1-Hydroxytetraphene-2-carbaldehyde is unique due to its tetraphene core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
918797-15-6 |
|---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1-hydroxybenzo[a]anthracene-2-carbaldehyde |
InChI |
InChI=1S/C19H12O2/c20-11-16-8-6-12-5-7-15-9-13-3-1-2-4-14(13)10-17(15)18(12)19(16)21/h1-11,21H |
InChI Key |
CTPHXLBSMHCGFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=C(C=C4)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















